Predicted Lipophilicity: A 4-fold XLogP3 Shift Dictates Membrane Permeability Relative to Amino Analogs
The target compound's predicted lipophilicity (XLogP3-AA = -0.7) shows a stark contrast to its direct 3-amino analog, ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate, which has a predicted XLogP3 of 0.05 [1][2]. This 0.75 log unit difference translates to the aminomethyl derivative being approximately 5.6 times more hydrophilic, directly impacting passive membrane permeability and aqueous solubility in biological assays.
| Evidence Dimension | Predicted Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | -0.7 |
| Comparator Or Baseline | Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate (XLogP3 = 0.05) |
| Quantified Difference | ΔXLogP3 = 0.75, approximately 5.6-fold difference in the octanol-water partition coefficient |
| Conditions | In silico prediction via PubChem (XLogP3 algorithm). Wet-lab log D measurement is recommended for precise procurement specifications. |
Why This Matters
This significant lipophilicity difference determines the choice of compound for lead optimization in central nervous system (CNS) or peripherally restricted drug programs.
- [1] PubChem. Ethyl 3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate. CID 125725388. View Source
- [2] PubChem. Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate. CID 2776801. View Source
